(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione
Overview
Description
(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features two benzyloxy groups attached to a piperazine-2,5-dione core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and benzyl alcohol.
Protection of Functional Groups: The amino groups of piperazine are protected using suitable protecting groups to prevent unwanted side reactions.
Formation of Piperazine-2,5-dione: The protected piperazine undergoes cyclization to form the piperazine-2,5-dione core.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through nucleophilic substitution reactions using benzyl alcohol or benzyl chloride under basic conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form piperazine derivatives with different substitution patterns.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction may produce various piperazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity and can be studied for its effects on biological systems.
Medicine: Piperazine derivatives are often explored for their potential as therapeutic agents, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: The compound may affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,6S)-3,6-Bis((methoxy)methyl)piperazine-2,5-dione: Similar structure but with methoxy groups instead of benzyloxy groups.
(3S,6S)-3,6-Bis((ethoxy)methyl)piperazine-2,5-dione: Similar structure but with ethoxy groups instead of benzyloxy groups.
Uniqueness
(3S,6S)-3,6-Bis((benzyloxy)methyl)piperazine-2,5-dione is unique due to the presence of benzyloxy groups, which may impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
(3S,6S)-3,6-bis(phenylmethoxymethyl)piperazine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19-17(13-25-11-15-7-3-1-4-8-15)21-20(24)18(22-19)14-26-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,24)(H,22,23)/t17-,18-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEJCDRDHJVIGO-ROUUACIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(=O)NC(C(=O)N2)COCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]2C(=O)N[C@H](C(=O)N2)COCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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